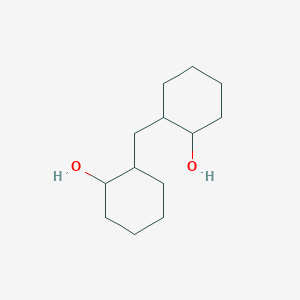

Cyclohexanol, 2,2'-methylenebis-

Description

Cyclohexanol, 2,2'-methylenebis- (IUPAC name: 2,2′-methylenebis(4-methyl-6-cyclohexylphenol)) is a bis-phenol derivative characterized by two phenol rings connected via a methylene bridge (-CH₂-). Each phenol ring is substituted with a methyl group at position 4 and a cyclohexyl group at position 6 . This compound is primarily used as an antioxidant in plastics and rubber industries due to its ability to scavenge free radicals and inhibit oxidative degradation . Its synthesis typically involves Friedel-Crafts alkylation/carbonyl condensation of p-cresol, cyclohexanol, and formaldehyde .

Properties

CAS No. |

63427-19-0 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-[(2-hydroxycyclohexyl)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H24O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h10-15H,1-9H2 |

InChI Key |

LKYPEPZUSDXZTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CC2CCCCC2O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis-Phenol Derivatives with Varied Substituents

Cyclohexanol, 2,2'-methylenebis- shares structural similarities with other bis-phenol derivatives, differing primarily in substituents on the aromatic rings. Key examples include:

- Biological Activity: Cyclohexanol, 2,2'-methylenebis- and its analogs (e.g., BEP, MP) exhibit autophagy-inducing properties by modulating LC3-II and p62 levels, enhancing antitumor efficacy when combined with chemotherapeutic agents like belotecan . The tert-butyl substituent in 2,2′-methylenebis(6-tert-butyl-4-methylphenol) improves binding affinity to LuxR-type receptors (-7.876 kcal/mol vs. chlorolactone’s -7.222 kcal/mol), suggesting stronger quorum-sensing inhibition .

- Structural Impact : Bulky substituents (e.g., cyclohexyl, tert-butyl) enhance steric stability and binding interactions but may reduce solubility. Simpler derivatives like MP are less sterically hindered but show weaker bioactivity .

Cyclohexylamine Analogs

Compounds with cyclohexane backbones but differing functional groups include:

- Toxicity: Cyclohexanol, 2,2'-methylenebis- lacks the primary amine groups present in cyclohexylamine analogs, which are linked to reproductive toxicity (e.g., reduced implantation sites in animal studies) .

- Applications: Unlike bis-phenol antioxidants, cyclohexylamine derivatives are used in polymer production and corrosion inhibition .

Other Methylenebis Compounds

Compounds with methylene bridges but distinct backbones:

- Functional Diversity: These compounds highlight the versatility of methylenebis linkages in creating materials (polymers) or heterocyclic systems, diverging from the antioxidant focus of bis-phenol derivatives .

Key Research Findings and Trends

Substituent Effects : Bulky groups (tert-butyl, cyclohexyl) enhance bioactivity but may require structural optimization for solubility .

Toxicity Considerations: Amine-containing analogs pose higher reproductive risks compared to hydroxylated bis-phenols .

Industrial vs. Pharmaceutical Use: Bis-phenols dominate in material science, while carbomethoxylated derivatives (e.g., hydrazides) show promise in drug discovery .

Q & A

Q. What are the common synthetic routes for 2,2'-methylenebis(cyclohexanol) derivatives, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts alkylation/carbonyl condensation using p-cresol, cyclohexanol, and formaldehyde in the presence of a catalyst like boric acid . Optimization involves controlling stoichiometric ratios (e.g., formaldehyde excess to favor bis-adduct formation) and reaction temperature (80–120°C). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >99% purity, as impurities can skew antioxidant efficacy studies .

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of 2,2'-methylenebis derivatives?

- GC-MS : Used to identify volatile derivatives and detect impurities in complex mixtures (e.g., fecal extracts) .

- IR Spectroscopy : Confirms hydroxyl (-OH) and carbonyl (C=O) groups, with peaks at ~3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

- NMR : Resolves stereochemistry and substituent positions (e.g., tert-butyl groups at 1.2–1.4 ppm in ¹H NMR) .

Q. How can researchers evaluate the antioxidant activity of 2,2'-methylenebis(cyclohexanol) derivatives in polymer systems?

The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is widely used. For example, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) exhibits a radical scavenging efficiency of ~85% at 0.1 mM, comparable to commercial antioxidants like BHT . Accelerated aging tests (e.g., 70°C for 168 hours in natural rubber) combined with tensile strength measurements quantify thermal stabilization efficacy .

Advanced Research Questions

Q. What computational methods are employed to predict the antioxidant mechanism of 2,2'-methylenebis derivatives, and how do substituents influence activity?

Quantum mechanical simulations (e.g., DFT calculations) reveal that O-H bond dissociation energy (BDE) is a key determinant of antioxidant activity. For instance:

Q. How can contradictory data on thermal stability in polymer matrices be resolved?

Conflicting results often arise from differences in substituent positioning and polymer morphology . For example:

- In low-density polyethylene (LDPE), 2,2'-methylenebis(4-methyl-6-cyclohexylphenol) shows superior stability (degradation onset at 220°C) compared to non-cyclohexyl analogs due to steric hindrance .

- Molecular dynamics (MD) simulations can model diffusivity differences in rubber vs. plastic matrices, explaining variable migration rates and stabilization efficiency .

Q. What experimental strategies mitigate challenges in quantifying trace degradation products of 2,2'-methylenebis antioxidants?

- HPLC-UV/Vis with C18 columns and methanol/water gradients resolves degradation byproducts (e.g., quinone methides) at ppm levels .

- Isotopic labeling (e.g., ¹³C-tagged derivatives) paired with LC-MS enables tracking of oxidation pathways in situ .

Methodological Considerations

Q. What safety protocols are essential when handling 2,2'-methylenebis(cyclohexanol) derivatives in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (LD50 >2000 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis to avoid formaldehyde exposure .

- Storage : Argon-filled containers at RT to prevent oxidation; shelf life >2 years when sealed .

Q. How can researchers design experiments to compare the efficacy of 2,2'-methylenebis derivatives with commercial antioxidants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.